(2-Iodophenyl)methanamine
Overview
Description
(2-Iodophenyl)methanamine is an organic compound with the chemical formula C7H8IN. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanamine group. This compound appears as a white crystalline powder and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Iodophenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of benzylamine with iodine or iodine-containing reagents. For instance, 1-azidomethyl-2-iodo-benzene can be reacted with triphenylphosphine in anhydrous tetrahydrofuran at 0°C, followed by warming to room temperature and stirring for 16 hours. The mixture is then treated with ammonium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2-Iodophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(2-Iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Iodophenyl)methanamine exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, for example, the compound is converted to aldehydes or ketones through the action of oxidizing agents like hypervalent iodine and TEMPO. The molecular targets and pathways involved in these reactions include the formation of intermediate imines or nitriles, which are then further oxidized to the final products .
Comparison with Similar Compounds
- (2-Bromophenyl)methanamine
- (2-Chlorophenyl)methanamine
- (2-Fluorophenyl)methanamine
Comparison: (2-Iodophenyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, or fluorine analogs. The iodine atom is larger and more polarizable, making this compound more reactive in certain substitution and oxidation reactions. This uniqueness allows for specific applications where the reactivity of iodine is advantageous .
Properties
IUPAC Name |
(2-iodophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNNLRITZIWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388489 | |
Record name | (2-iodophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-51-8 | |
Record name | 2-Iodobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39959-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-iodophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using (2-iodophenyl)methanamine in the synthesis of benzo-fused thiacycles?
A1: this compound plays a crucial role in a novel, one-pot synthesis of benzo-fused thiacycles, specifically 3,4-dihydro-2H-benzo[e][1,3]thiazines and 4H-benzo[e][1,3]thiazines. [] The reaction utilizes a copper-catalyzed intermolecular C–S coupling/cyclization tandem process. [] The presence of both the iodine atom and the amine group in this compound facilitates this tandem reaction. The iodine atom acts as a leaving group in the copper-catalyzed coupling with a sulfur source (like potassium thioacetate), while the amine group subsequently participates in the intramolecular cyclization to form the thiazine ring. [] This one-pot strategy eliminates the need to isolate the imine intermediate, streamlining the synthesis and potentially improving overall yields. []
Q2: Can this compound be used to synthesize other heterocycles besides benzo-fused thiacycles?
A2: Yes, this compound has also been successfully employed in the synthesis of 2-substituted quinazolines. [] This reaction, again catalyzed by copper, involves a domino reaction between this compound and amidines or imidates. [] The reaction likely proceeds through a Cu(I)-catalyzed N-arylation, followed by intramolecular nucleophilic substitution and Cu(II)-catalyzed oxidation. [] This highlights the versatility of this compound as a building block for diverse heterocyclic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.